Cinnamyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5599. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

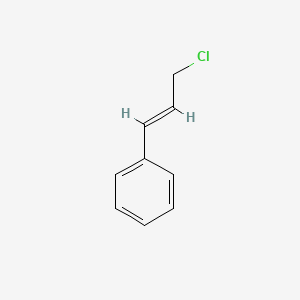

IUPAC Name |

[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175315 | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |

| Record name | Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21087-29-6, 2687-12-9 | |

| Record name | Cinnamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloroprop-1-enyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cinnamyl chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Cinnamyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (C₉H₉Cl), a versatile organic compound of significant interest in synthetic chemistry. As a bifunctional molecule featuring both an allylic chloride and a styrenic backbone, it exhibits unique reactivity that makes it a valuable intermediate in numerous applications. This document delves into its core physicochemical properties, detailed spectral analysis for characterization, mechanistic insights into its reactivity, validated synthesis protocols, and critical safety and handling procedures. Furthermore, it highlights its applications as a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, offering field-proven insights for professionals in research and development.

Introduction

This compound, systematically named ((1E)-3-chloroprop-1-enyl)benzene, is an aromatic organic compound that presents as a colorless to light yellow liquid with a characteristic pungent, cinnamon-like odor[1]. Its molecular structure, which incorporates a reactive allylic chloride attached to a conjugated styrenyl framework, is the foundation of its utility in organic synthesis. This arrangement allows for a range of chemical transformations, primarily nucleophilic substitution reactions, making it a crucial precursor for more complex molecules.

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs, including certain calcium channel blockers[2]. Its ability to introduce the cinnamyl moiety is also leveraged in the enantioselective total synthesis of bioactive marine diterpenes such as helioporins C and E[3]. Beyond pharmaceuticals, it is a key reagent in the fragrance and aroma industry for creating specialty chemicals with warm, spicy notes[1][4]. This guide serves as a senior-level resource, consolidating the essential technical knowledge required to effectively and safely utilize this compound in a research and development setting.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a combustible liquid, largely insoluble in water but soluble in common organic solvents like ethanol and ether[1][5]. Its relatively high boiling point suggests strong intermolecular forces, while its density, slightly greater than water, means it will form a separate lower layer in biphasic aqueous systems[1].

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl | [1][3][6] |

| Molecular Weight | 152.62 g/mol | [1][3][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Odor | Pungent, cinnamon-like | [1] |

| Density | 1.079 - 1.096 g/mL at 25 °C | [1][3][5] |

| Melting Point | Approx. -7.5 °C to -19 °C | [1][3] |

| Boiling Point | 250 - 258 °C (atm) 108 °C (at 12 mmHg) | [1][3][5] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |

| Water Solubility | Insoluble (0.2 g/L at 20 °C) | [1][5] |

| Solubility | Soluble in ethanol, ether, chloroform | [1] |

| Refractive Index (n20/D) | ~1.584 | [3] |

Spectral Data Analysis for Structural Elucidation

Accurate characterization of this compound is paramount for confirming its identity and purity. The following spectral data are characteristic of the compound.

| Spectroscopy Type | Key Features and Interpretations | Source(s) |

| ¹H NMR | δ ~7.4-7.2 ppm (m, 5H): Aromatic protons of the phenyl ring. δ ~6.6 ppm (d, J≈15.6 Hz, 1H): Vinylic proton adjacent to the phenyl ring. δ ~6.3 ppm (dt, J≈15.6, 6.6 Hz, 1H): Vinylic proton adjacent to the CH₂Cl group. δ ~4.2 ppm (d, J≈6.6 Hz, 2H): Allylic protons of the CH₂Cl group. The large coupling constant (~15.6 Hz) between the vinylic protons confirms the trans (E) configuration of the double bond. | [8] |

| Mass Spectrometry (MS) | m/z 152: Molecular ion peak [M]⁺. m/z 117: Loss of chlorine ([M-Cl]⁺), corresponding to the stable cinnamyl cation. m/z 115: Loss of HCl. | [7] |

| Infrared (IR) Spectroscopy | ~3050-3000 cm⁻¹: C-H stretching (aromatic and vinylic). ~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring). ~965 cm⁻¹: C-H out-of-plane bending for trans-disubstituted alkene, a key diagnostic peak. ~750-690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring). ~700-600 cm⁻¹: C-Cl stretching. | [7] |

| ¹³C NMR Spectroscopy | Signals corresponding to nine distinct carbon atoms, including aromatic, vinylic, and an aliphatic carbon attached to chlorine. | [9] |

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its allylic halide nature. The C-Cl bond is activated by the adjacent π-system of the double bond, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution: this compound readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions). These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the α-carbon, displacing the chloride ion. The transition state is stabilized by conjugation with the adjacent double bond and phenyl ring. This enhanced reactivity makes it more susceptible to substitution than a simple alkyl chloride.[10][11]

// Reactants sub [label="C₆H₅-CH=CH-CH₂-Cl\n(this compound)"]; nuc [label="Nu⁻\n(Nucleophile)"];

// Transition State ts [label=<

δ⁻δ⁻ Nu---[C₆H₅-CH=CH-CH₂]---Cl

, shape=box, style=dashed];

// Products prod [label="C₆H₅-CH=CH-CH₂-Nu"]; lg [label="Cl⁻\n(Leaving Group)"];

// Arrows {rank=same; sub; nuc;} {rank=same; prod; lg;}

sub -> ts [label="Sₙ2 Attack", fontcolor="#34A853"]; nuc -> ts [style=invis]; ts -> prod; ts -> lg [style=invis]; }

Diagram 1: Generalized Sₙ2 reaction of this compound.

Formation of Organometallics: this compound can react with metals like magnesium to form a Grignard reagent, cinnamylmagnesium chloride.[12][13] This reagent is a potent nucleophile itself, useful for forming new carbon-carbon bonds.

Compatibility: It is chemically active and can react with strong oxidizing agents, strong bases, amines, and finely powdered metals.[1][14] It can also undergo hydrolysis, particularly in the presence of moisture, to form cinnamyl alcohol.

Synthesis and Purification Protocol

A highly efficient and industrially relevant method for preparing this compound is the reaction of cinnamyl alcohol with thionyl chloride (SOCl₂). This method avoids the harsher conditions of other chlorinating agents and typically results in high yields.[2]

Experimental Protocol: Synthesis from Cinnamyl Alcohol

Causality: Thionyl chloride is an excellent choice for this conversion as it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent intramolecular Sₙi-type reaction or intermolecular Sₙ2 attack by the released chloride ion is highly efficient. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

Materials:

-

Cinnamyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

-

Ice-water bath

-

Reaction flask with dropping funnel and condenser

-

Stirring apparatus

-

Tail gas absorption trap (containing NaOH solution)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the reaction flask with cinnamyl alcohol dissolved in the anhydrous solvent.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C. Efficient cooling is critical to control the exothermic reaction and prevent side reactions.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution via the dropping funnel. The temperature should be carefully maintained below 15 °C during the addition.[2]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC). The disappearance of the starting alcohol indicates completion.

-

Workup: Carefully and slowly quench the reaction mixture by pouring it over crushed ice. This hydrolyzes any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[2] A yield of over 90% can be achieved with this method.[2]

Diagram 2: Workflow for the synthesis of this compound.

Safe Handling, Storage, and Disposal

This compound is a hazardous chemical and requires strict safety protocols.

-

Hazards: It is classified as a combustible liquid that is harmful if swallowed and fatal if inhaled.[15][16][17] It is corrosive and causes severe skin burns and eye damage.[15][16] It is also a lachrymator (tear-inducing agent) and may cause an allergic skin reaction.[7][15]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[15][17][18] In case of inadequate ventilation, respiratory protection is required.[17]

-

Storage: Store in a cool, dry, well-ventilated, and refrigerated (+4°C) area away from heat, open flames, and direct sunlight.[1][5] Containers must be kept tightly sealed to prevent vapor leakage and reaction with moisture. It should be stored separately from incompatible materials such as strong oxidizing agents, bases, amines, and metals.[15][14]

-

Spills and Disposal: In case of a spill, remove all ignition sources and absorb with an inert material.[15][18] Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not release into the environment.[15]

-

Decomposition: Under thermal decomposition, it can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[15][14][16]

Applications in Research and Drug Development

The synthetic utility of this compound is extensive, serving as a cornerstone for introducing the cinnamyl functional group.

-

Pharmaceutical Intermediates: It is a documented precursor in the synthesis of calcium antagonist drugs, which are used to treat cardiovascular conditions.[2]

-

Natural Product Synthesis: Its defined stereochemistry and reactivity make it an ideal starting material for complex multi-step syntheses. It has been successfully employed in the enantioselective total synthesis of helioporins, a class of bioactive marine natural products.[3]

-

Fragrance Chemistry: In the fragrance industry, it is used to synthesize cinnamyl esters and ethers, which are valued for their sweet, spicy, and floral aromas.[1][4]

-

Cross-Coupling Reactions: this compound is an effective electrophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of new C-C bonds with various organometallic reagents.

Conclusion

This compound is a potent and versatile chemical reagent with a well-defined profile of properties, reactivity, and applications. Its value as a synthetic intermediate is firmly established in fields ranging from medicinal chemistry to materials science. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its effective use. Adherence to rigorous safety and handling protocols is not merely a recommendation but a necessity due to its hazardous nature. This guide provides the foundational, expert-level knowledge required for researchers and drug development professionals to confidently and safely incorporate this compound into their synthetic strategies.

References

-

Juelun Chemical. This compound Supplier | Specialty Benzyl Halide in Bulk. 1

-

LifeChem Pharma. This compound | Chemical Intermediate. 5

-

Thermo Fisher Scientific. This compound - SAFETY DATA SHEET. 15

-

Matsumoto, T. The SYnthesis of Cinnamoyl Chloride. 19

-

ChemicalBook. This compound synthesis. 6

-

Fisher Scientific. SAFETY DATA SHEET - this compound. 16

-

ChemBK. Cinnamoyl chloride. 20

-

ChemicalBook. This compound | 2687-12-9. 3

-

PrepChem.com. Preparation of this compound. 21

-

National Institutes of Health (NIH), PubChem. This compound | C9H9Cl | CID 639658. 7

-

Google Patents. CN103012056A - Industrial preparation method of this compound. 2

-

ECHEMI. This compound SDS, 21087-29-6 Safety Data Sheets. 17

-

Fisher Scientific. SAFETY DATA SHEET - this compound (Acros Organics). 14

-

Sigma-Aldrich. This compound 95% | 2687-12-9.

-

Chemical Bull. Material Safety Data Sheet (MSDS) - this compound. 18

-

Chemical Bull. This compound Supplier | Spice Floral Aroma Chemical. 4

-

Oriental Journal of Chemistry. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. 10

-

ChemicalBook. This compound(21087-29-6) 1H NMR spectrum. 8

-

Journal of the American Chemical Society. THE REACTION BETWEEN this compound, MAGNESIUM AND CARBON DIOXIDE. 12

-

ChemicalBook. CINNAMOYL CHLORIDE(17082-09-6) 1H NMR spectrum. 22

-

SpectraBase. Cinnamoyl chloride - Optional[13C NMR] - Spectrum. 9

-

Journal of the American Chemical Society. THE REACTION BETWEEN this compound, MAGNESIUM AND CARBON DIOXIDE (1927).

-

ResearchGate. The preparation of this compound and its grignard reagent. 13

-

ResearchGate. Molecular structures for this compound (1), cinnamyl bromide (2),... 11

-

Sigma-Aldrich. This compound 95% Properties.

Sources

- 1. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]

- 2. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound | 2687-12-9 [chemicalbook.com]

- 4. This compound Supplier | Spice Floral Aroma Chemical [chemicalbull.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(21087-29-6) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbull.com [chemicalbull.com]

- 19. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 20. chembk.com [chembk.com]

- 21. prepchem.com [prepchem.com]

- 22. CINNAMOYL CHLORIDE(17082-09-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Cinnamyl Chloride: Properties, Synthesis, and Applications in Drug Development

This guide provides an in-depth technical overview of cinnamyl chloride, a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document explores the fundamental properties, synthesis protocols, reactivity, and key applications of this compound, with a focus on its role as a critical building block in the synthesis of bioactive molecules.

Introduction: The Versatility of an Allylic Chloride

This compound, systematically known as [(E)-3-chloroprop-1-enyl]benzene, is an organic compound that features a chloride atom attached to an allylic carbon, which is part of a cinnamyl group. This structural motif imparts a unique reactivity profile, making it a valuable intermediate in a wide array of chemical transformations. Its ability to undergo nucleophilic substitution and cross-coupling reactions has cemented its importance in the synthesis of complex organic molecules, including fragrances, agrochemicals, and, most notably, pharmaceuticals. This guide will delve into the technical details that underpin the utility of this compound in a research and development setting.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are paramount for its effective and safe use in a laboratory setting. This compound is identified by several key numbers and notations, and its physical characteristics are well-documented.

Chemical Identifiers

A comprehensive list of identifiers for this compound, including its isomers, is provided in the table below. The trans or (E)-isomer is the most common.

| Identifier | Value (trans-Cinnamyl Chloride) | Source(s) |

| CAS Number | 2687-12-9 | [1][2] |

| IUPAC Name | [(E)-3-chloroprop-1-enyl]benzene | [3][4] |

| Molecular Formula | C₉H₉Cl | [2] |

| Molecular Weight | 152.62 g/mol | [1][2] |

| InChI | InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | [3] |

| InChIKey | IWTYTFSSTWXZFU-QPJJXVBHSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)/C=C/CCl | [3] |

| EC Number | 220-246-4 | [1] |

| PubChem CID | 639658 | [3] |

(Z)-Cinnamyl Chloride Identifiers:

-

CAS Number: 39199-93-4

-

IUPAC Name: [(Z)-3-chloroprop-1-enyl]benzene

-

InChI: InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4-

-

InChIKey: IWTYTFSSTWXZFU-DAXSKMNVSA-N

-

Canonical SMILES: C1=CC=C(C=C1)/C=C\CCl

-

PubChem CID: 10997235

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for designing experimental setups, purification procedures, and for ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Pungent | [6] |

| Boiling Point | 108 °C at 12 mmHg | [5] |

| Melting Point | -19 °C | [5] |

| Density | 1.096 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.584 | [5] |

| Solubility | Insoluble in water (0.2 g/L at 20 °C); Soluble in common organic solvents like ethanol, ether, and chloroform. | [7] |

| Flash Point | 79 °C | [7] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of cinnamyl alcohol. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.

Synthesis from Cinnamyl Alcohol and Thionyl Chloride

This protocol details the preparation of this compound from cinnamyl alcohol and thionyl chloride. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Cinnamyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, vacuum distillation apparatus.

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cinnamyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. The use of an anhydrous solvent is crucial to prevent the premature decomposition of thionyl chloride.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution of cinnamyl alcohol. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with retention of configuration, though in the case of allylic systems, Sₙ2' pathways can also be involved.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding it to ice-cold water to decompose any remaining thionyl chloride. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to neutralize any remaining HCl and other acidic impurities. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]

-

-

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and the data should be compared with literature values.

Reactivity and Mechanistic Insights

This compound is a reactive electrophile due to the presence of the allylic chloride, which is a good leaving group. It readily participates in nucleophilic substitution reactions and can also undergo other transformations.

Nucleophilic Substitution Reactions

This compound reacts with a variety of nucleophiles, such as amines, alkoxides, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to inversion of configuration if the carbon were chiral. However, due to the allylic nature of the substrate, an Sₙ2' mechanism, where the nucleophile attacks the γ-carbon of the double bond, is also possible, leading to an allylic rearrangement.

Diagram of Nucleophilic Substitution Mechanism:

Caption: Sₙ2 reaction of this compound with a nucleophile.

The reaction with amines is of particular importance in the synthesis of pharmaceuticals, as it allows for the introduction of a cinnamyl moiety onto a nitrogen-containing scaffold.[9] The reaction typically proceeds by nucleophilic attack of the amine's lone pair on the electrophilic carbon of the C-Cl bond.[10][11]

Applications in Drug Development

This compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its ability to introduce the cinnamyl group is crucial for the biological activity of these molecules.

Synthesis of Naftifine

A prominent example of the application of this compound in drug synthesis is in the preparation of Naftifine, an allylamine antifungal agent.[12] Naftifine is used to treat various fungal skin infections. The synthesis involves the N-alkylation of N-methyl-1-naphthalenemethanamine with this compound.

Diagram of Naftifine Synthesis:

Caption: Synthesis of Naftifine from this compound.

This reaction is a straightforward nucleophilic substitution where the secondary amine acts as the nucleophile, displacing the chloride from this compound to form the tertiary amine product, Naftifine.[12]

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on modern spectroscopic techniques. Below is a summary of the key spectroscopic data for trans-cinnamyl chloride.

| Technique | Key Data and Assignments | Source(s) |

| ¹H NMR | δ (ppm): 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, 1H, J=15.6 Hz, Ar-CH=), 6.30 (dt, 1H, J=15.6, 6.6 Hz, =CH-CH₂), 4.20 (d, 2H, J=6.6 Hz, -CH₂Cl) | [3] |

| ¹³C NMR | δ (ppm): Aromatic carbons in the range of 126-136, Olefinic carbons at ~124 and ~134, -CH₂Cl at ~45. | [3] |

| FT-IR | Key peaks (cm⁻¹): ~3020 (C-H aromatic), ~1600, 1490, 1450 (C=C aromatic), ~965 (trans C-H bend), ~750, 690 (C-H aromatic oop), ~670 (C-Cl stretch) | [4][6] |

| Mass Spec. | m/z: 152 (M⁺), 117 ([M-Cl]⁺), 115, 91 (tropylium ion) | [3][13] |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and may be fatal if inhaled. It is a lachrymator, meaning it can cause tearing.[14][15]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid breathing vapors.[14]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed. It should be stored in a refrigerator (2-8°C).[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of a non-volatile amine or alcohol) in a non-reactive solvent before disposal.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly in the field of drug development. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for the efficient introduction of the cinnamyl moiety into a wide range of molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The successful application of this compound in the synthesis of pharmaceuticals like Naftifine underscores its importance as a key intermediate for the creation of biologically active compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C9H9Cl | CID 639658. [Link]

-

Triveni Chemicals. This compound (2687-12-9). [Link]

-

PrepChem.com. Preparation of this compound. [Link]

- Google Patents. CN1324790A - Naftifine hydrochloride synthesizing process.

-

Common Standard Operating Procedure. Quenching of Pyrophoric Reagents. [Link]

-

NIST WebBook. Cinnamoyl chloride. [Link]

- Google Patents.

-

Reactions of Amines. [Link]

- Google Patents.

-

PubMed Central. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. [Link]

-

PubMed Central. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]

-

SpectraBase. Cinnamoyl chloride - Optional[13C NMR]. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

ResearchGate. The preparation of this compound and its grignard reagent. [Link]

-

Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Save My Exams. Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]

-

Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

YouTube. Nucleophilic Substitution with Amines. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

ResearchGate. Molecular structures for this compound (1), cinnamyl bromide (2),... [Link]

-

Supporting Information for: Air-tolerant polymer gel-immobilized iridium photocatalyst with pumping recyclability properties. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

- 1. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. This compound(21087-29-6) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2687-12-9 [m.chemicalbook.com]

- 6. This compound(21087-29-6) IR Spectrum [chemicalbook.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 12. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 13. This compound(21087-29-6) MS [m.chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

physical properties of cinnamyl chloride (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Cinnamyl Chloride

Introduction

This compound, with the chemical formula C₉H₉Cl and CAS Number 2687-12-9, is an aromatic organic compound classified within the benzyl halide family.[1] It presents as a colorless to light yellow liquid with a characteristic pungent, cinnamon-like odor.[2][3] This compound serves as a critical intermediate in various organic syntheses, particularly in the preparation of fragrances and pharmaceuticals.[1][3] A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, application in synthetic protocols, and process scale-up in research and drug development settings. This guide provides a detailed examination of these core physical constants, supported by established experimental methodologies for their accurate determination.

Core Physical Properties of this compound

The physical characteristics of a chemical compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound (molar mass: 152.62 g/mol ), these properties are well-documented, though variations exist based on measurement conditions.[1][2]

Data Summary: Boiling Point and Density

The following table summarizes the reported values for the boiling point and density of this compound from various authoritative sources. It is crucial to note the specific conditions, particularly pressure for boiling point and temperature for density, under which these values were determined.

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 108 °C | at 12 mmHg | [3][4][5] |

| 51 - 53 °C | at 0.1 torr | [6] | |

| 250 - 252 °C | Not Specified (likely atm. pressure) | [2] | |

| 256 - 258 °C | Not Specified (likely atm. pressure) | [2] | |

| Density | 1.096 g/mL | at 25 °C | [5] |

| 1.100 g/cm³ | at 20 °C | [6] | |

| 1.079 g/cm³ | Not Specified | [2] |

Detailed Analysis of Physical Properties

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition to gas.[7] The significant variation in this compound's reported boiling point is almost entirely attributable to the pressure at which it is measured. The values of 250-258 °C likely represent the boiling point at or near standard atmospheric pressure.[2]

However, organic compounds, especially those with functional groups susceptible to reaction or decomposition at high temperatures, are often purified by vacuum distillation. By reducing the external pressure, the boiling point is lowered significantly. The frequently cited value of 108 °C at 12 mmHg demonstrates this principle.[3][4][5] This technique is essential for obtaining pure this compound while preventing thermal degradation, which could occur at the much higher atmospheric boiling point.

Density

Density (ρ) is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V). For liquids, density is temperature-dependent; as temperature increases, the volume typically expands, leading to a decrease in density. The reported density values for this compound are clustered around 1.08 to 1.10 g/mL at ambient temperatures (20-25 °C).[2][5][6] This indicates that it is slightly denser than water. This property is critical for calculations in reaction stoichiometry involving volume-based measurements and for predicting the behavior of the substance in biphasic systems, as it will form the lower layer when mixed with water.[8]

Experimental Determination Protocols

Accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols describe standard, reliable methods for measuring the boiling point and density of a liquid sample like this compound.

Protocol 1: Boiling Point Determination via Thiele Tube Method

This method is a classic micro-scale technique that provides an accurate boiling point using a small amount of sample.[9] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Methodology:

-

Capillary Tube Preparation: Take a small capillary tube and seal one end by heating it in the flame of a Bunsen burner, rotating to ensure a complete seal.[10]

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (a fusion tube).

-

Assembly: Place the sealed capillary tube into the fusion tube with its open end submerged in the liquid.[7]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer fluid is well above the sample level.

-

Observation: Gently and slowly heat the side arm of the Thiele tube.[9] As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

-

Data Recording: Record this temperature as the boiling point. It is also crucial to record the ambient barometric pressure for a complete and accurate report.[11]

Protocol 2: Density Determination via Mass/Volume Measurement

This protocol determines density by precisely measuring the mass of a known volume of the liquid.[12][13]

Methodology:

-

Apparatus Preparation: Ensure a volumetric flask or a graduated cylinder is clean and completely dry.

-

Mass of Empty Vessel: Using a calibrated analytical balance, accurately measure and record the mass of the empty, dry graduated cylinder.[13]

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[12]

-

Mass of Filled Vessel: Re-weigh the graduated cylinder containing the this compound and record this combined mass.

-

Temperature Measurement: Use a thermometer to measure and record the temperature of the this compound sample.

-

Calculation:

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.[13]

-

Calculate the density using the formula: Density (g/mL) = Mass of Liquid (g) / Volume of Liquid (mL) .

-

-

Replication: For enhanced accuracy, it is recommended to repeat the measurement at least three times and report the average density.[13]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining this compound's physical properties.

Conclusion

The boiling point and density of this compound are fundamental physical properties essential for its application in scientific research and development. The boiling point is acutely sensitive to pressure, with vacuum distillation being the preferred method for purification to avoid thermal decomposition. The density, typically measured around 1.096 g/mL at 25 °C, confirms it is slightly denser than water.[5] The standardized protocols provided herein offer robust and reliable means for the empirical verification of these properties, ensuring data integrity and safe laboratory practice for professionals in the field.

References

- 1. trivenichemicals.com [trivenichemicals.com]

- 2. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]

- 3. This compound | 2687-12-9 [chemicalbook.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2687-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound(2687-12-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of Cinnamyl Chloride in Organic Solvents

Introduction

Cinnamyl chloride ((3-chloro-1-phenyl-1-propene), with the chemical formula C₉H₉Cl, is a versatile organic compound utilized in a variety of chemical syntheses, including the production of fragrances and pharmaceuticals.[1][2] Its utility as a reagent is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in different organic solvents a critical parameter for reaction design, purification, and product formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the principles of physical organic chemistry, and offers a practical, field-proven protocol for its empirical determination.

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool in this context.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another.

This compound is a moderately polar molecule. The presence of the phenyl group and the carbon-carbon double bond contributes to its nonpolar character through van der Waals forces. However, the electronegative chlorine atom introduces a dipole moment, rendering the molecule polar. Consequently, this compound exhibits good solubility in a range of organic solvents.

Solubility Profile of this compound

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Reference(s) |

| Water | H₂O | High | 0.2 g/L (20 °C) (Insoluble) | [2][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble | [1] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | [1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | [6] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Expected to be soluble | N/A |

| Toluene | C₇H₈ | Nonpolar | Expected to be soluble | N/A |

| Hexane | C₆H₁₄ | Nonpolar | Expected to be soluble | N/A |

Note: "Expected to be soluble" is based on the "like dissolves like" principle, where the moderate polarity of this compound suggests solubility in both moderately polar and nonpolar organic solvents.

The low solubility of this compound in water is attributed to the hydrophobic nature of the large phenyl and propenyl groups, which outweighs the polarity introduced by the chlorine atom. In contrast, its solubility in organic solvents such as ethanol, diethyl ether, and chloroform is favorable due to the compatible intermolecular forces, including dipole-dipole interactions and London dispersion forces.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This procedure is designed to be self-validating by ensuring the saturation point is accurately identified.

I. Materials and Equipment

-

This compound (≥95% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Micropipettes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

II. Safety Precautions

This compound is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage. It is also fatal if inhaled. Therefore, all handling must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

III. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

IV. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Pipette a precise volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.

-

Add a small magnetic stir bar to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture at a constant, vigorous rate for at least 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, turn off the stirrer and allow the undissolved this compound to settle completely.

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, ensuring no solid particles are transferred.

-

Immediately transfer the aliquot into a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method such as GC-FID or UV-Vis spectrophotometry to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Visualization of Solubility Principles

The following diagram illustrates the relationship between solvent polarity and the solubility of this compound, a moderately polar compound.

Caption: Relationship between solvent polarity and this compound solubility.

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

uHPLCs. (n.d.). Comparison Of The Polarity Of Organic Solvents. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Juelun Chemical. (n.d.). This compound Supplier. Retrieved from [Link]

-

ChemBK. (2022, October 16). Cinnamoyl chloride. Retrieved from [Link]

-

LibreTexts. (2021, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

ChemBK. (2023, April 9). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, September 29). Why does like dissolve like? Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

PubChem. (n.d.). Cinnamoyl Chloride. Retrieved from [Link]

-

Chemsrc. (2023, August 22). This compound | CAS#:21087-29-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures for this compound (1), cinnamyl bromide (2),... Retrieved from [Link]

Sources

- 1. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. scribd.com [scribd.com]

- 4. This compound | 2687-12-9 [chemicalbook.com]

- 5. This compound CAS#: 2687-12-9 [m.chemicalbook.com]

- 6. This compound | CAS#:21087-29-6 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Cinnamyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of cinnamyl chloride, a key intermediate in organic synthesis and drug development. Understanding the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of reaction mechanisms. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and extensive laboratory experience.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₉H₉Cl, possesses a phenyl group attached to a propenyl chloride moiety. The presence of an aromatic ring, a double bond, and a chloroalkyl group gives rise to a unique and informative spectroscopic signature. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The spectrum, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals key structural features through chemical shifts (δ) and spin-spin coupling constants (J).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.26-7.45 | Multiplet | - | Aromatic Protons (C₆H₅) |

| ~6.60 | Doublet | 15.6 | Vinylic Proton (Ar-CH=) |

| ~6.30 | Doublet of Triplets | 15.6, 6.6 | Vinylic Proton (=CH-CH₂Cl) |

| ~4.20 | Doublet | 6.6 | Aliphatic Protons (-CH₂Cl) |

Expert Interpretation:

The downfield region of the spectrum (7.26-7.45 ppm) exhibits a complex multiplet, characteristic of the protons on the phenyl group. The chemical shift values are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

The vinylic protons appear as distinct signals due to their different chemical environments and coupling interactions. The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) resonates at approximately 6.60 ppm as a doublet, with a large coupling constant of 15.6 Hz. This large J value is indicative of a trans configuration of the double bond, a crucial stereochemical detail. The other vinylic proton (=CH-CH₂Cl) appears as a doublet of triplets around 6.30 ppm, arising from coupling to both the other vinylic proton and the adjacent methylene protons.

The aliphatic protons of the chloromethyl group (-CH₂Cl) are observed further upfield at approximately 4.20 ppm as a doublet, a result of coupling with the adjacent vinylic proton. The electronegativity of the chlorine atom deshields these protons, causing them to resonate at a relatively downfield position for aliphatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data and Assignments for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Carbon Type |

| 135.9 | C1' (ipso-Carbon) | Aromatic C |

| 128.8 | C2'/C6' | Aromatic CH |

| 128.5 | C4' | Aromatic CH |

| 126.7 | C3'/C5' | Aromatic CH |

| 134.5 | C1 (Ar-CH=) | Vinylic CH |

| 125.1 | C2 (=CH-CH₂Cl) | Vinylic CH |

| 45.0 | C3 (-CH₂Cl) | Aliphatic CH₂ |

Causality in Chemical Shifts:

The chemical shifts of the carbon atoms are dictated by their hybridization and the electronic effects of neighboring atoms. The aromatic carbons resonate in the typical downfield region for sp² hybridized carbons (126-136 ppm). The ipso-carbon (C1'), directly attached to the vinyl group, is observed at a slightly different chemical shift compared to the other aromatic carbons due to the substituent effect.

The vinylic carbons (C1 and C2) also appear in the sp² region. The carbon atom closer to the aromatic ring (C1) is found at a more downfield position (~134.5 ppm) compared to the carbon adjacent to the chloromethyl group (C2, ~125.1 ppm). This is attributed to the combined electronic effects of the phenyl ring and the chloroalkyl group.

The aliphatic carbon of the chloromethyl group (C3) is significantly deshielded by the electronegative chlorine atom, resulting in a chemical shift of around 45.0 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound provides clear evidence for the presence of the aromatic ring, the carbon-carbon double bond, and the carbon-chlorine bond.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3028 | Medium | C-H Stretch | Aromatic/Vinylic |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1600, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~965 | Strong | =C-H Bend (out-of-plane) | trans-Alkene |

| ~750, 690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

| ~670 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Field-Proven Insights:

The presence of sharp peaks just above 3000 cm⁻¹ is a clear indication of sp² C-H stretching, corresponding to the aromatic and vinylic protons. The absorption band around 1650 cm⁻¹ is characteristic of the C=C stretching of the alkene. The aromatic ring exhibits its characteristic C=C stretching vibrations at approximately 1600, 1495, and 1450 cm⁻¹.

A particularly diagnostic peak is the strong absorption at ~965 cm⁻¹. This band is due to the out-of-plane bending of the vinylic C-H bonds in a trans-disubstituted alkene, confirming the stereochemistry suggested by the ¹H NMR data. The strong absorptions in the 750-690 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring. Finally, the C-Cl stretching vibration is typically observed in the fingerprint region, around 670 cm⁻¹.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method that leads to the formation of a molecular ion and several characteristic fragment ions.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 152/154 | Moderate | [C₉H₉Cl]⁺˙ (Molecular Ion) |

| 117 | High | [C₉H₉]⁺ (Loss of Cl) |

| 115 | Moderate | [C₉H₇]⁺ (Loss of HCl) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Mechanistic Elucidation of Fragmentation:

The mass spectrum of this compound displays a molecular ion peak at m/z 152, corresponding to the molecular weight of the compound. The presence of a smaller peak at m/z 154 with an intensity of about one-third of the m/z 152 peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The base peak in the spectrum is often observed at m/z 117, which corresponds to the loss of a chlorine radical from the molecular ion to form the stable cinnamyl cation. This cation is resonance-stabilized, which explains its high abundance. Further fragmentation can occur, such as the loss of a hydrogen chloride (HCl) molecule to give a fragment at m/z 115. Rearrangement of the cinnamyl cation can lead to the formation of the highly stable tropylium ion at m/z 91.

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

-

Instrument Background: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation Setup: Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar column like DB-5ms) and temperature program. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-200).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and detection.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and the corresponding mass spectrum for structural confirmation.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure, stereochemistry, and purity. The detailed interpretation and experimental protocols outlined herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, ensuring the confident and accurate use of this important chemical intermediate.

References

reactivity of cinnamyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of Cinnamyl Chloride with Nucleophiles

Abstract

This compound (3-chloro-1-phenyl-1-propene) is a valuable electrophilic substrate in organic synthesis, prized for its dual reactivity as both an allylic and benzylic halide. This unique structural arrangement dictates a complex but predictable reactivity profile with nucleophiles, proceeding through a competitive interplay of S({N})1, S({N})2, and their allylic-rearranged counterparts, S({N})1' and S({N})2'. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing these reaction pathways. We will explore the mechanistic dichotomy, the influence of nucleophile strength and solvent polarity, the principles of regioselectivity, and the application of phase-transfer catalysis to control and optimize synthetic outcomes. Detailed experimental protocols for reactions with representative oxygen, nitrogen, sulfur, and carbon nucleophiles are provided to serve as a practical reference for laboratory applications.

The Core Reactivity of this compound: A Mechanistic Crossroads

The reactivity of this compound is dominated by its ability to form a resonance-stabilized carbocation upon departure of the chloride leaving group. This delocalized cation is the cornerstone of its chemistry, enabling nucleophilic attack at two distinct positions: the α-carbon (C1) and the γ-carbon (C3).

The choice between a concerted (S({N})2/S({N})2') or a stepwise (S({N})1/S({N})1') mechanism is the primary determinant of the product distribution.[1][2] This choice is not arbitrary; it is a direct consequence of the reaction conditions, governed by Leffler's principle—the nature of the substrate, nucleophile, solvent, and leaving group.

The key mechanistic features are:

-

S(_{N})2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where a strong nucleophile attacks the α-carbon, displacing the chloride ion in a single step. This pathway leads to inversion of configuration if the carbon is chiral.[2][3]

-

S(_{N})1 (Substitution Nucleophilic Unimolecular): A two-step mechanism initiated by the rate-determining departure of the chloride ion to form the stable allyl-benzyl carbocation.[4] This planar intermediate is then rapidly attacked by a nucleophile from either face, leading to racemization.[1]

-

Allylic Rearrangement (S({N})' pathways): Both mechanisms have an allylic counterpart. The S({N})2' reaction involves a concerted attack at the γ-carbon with simultaneous migration of the double bond. The S({N})1' is simply the S({N})1 mechanism where the nucleophile attacks the γ-position of the carbocation intermediate.[3]

The stability of the carbocation intermediate is paramount. Resonance delocalizes the positive charge across the α-carbon, the γ-carbon, and the ortho and para positions of the phenyl ring.[4] However, nucleophilic attack generally occurs only at the α and γ carbons of the allylic system, resulting in two potential constitutional isomers.[4]

Guiding the Reaction: The Role of Nucleophile and Solvent

The outcome of the reaction can be effectively steered by the judicious choice of the nucleophile and solvent system.

Nucleophile Strength and Hard/Soft Acid-Base (HSAB) Theory

-

Strong Nucleophiles: High concentrations of strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) favor the bimolecular S(_{N})2 pathway.[1] These reactions are typically faster and proceed under milder conditions.

-

Weak Nucleophiles: Weak, neutral nucleophiles, such as water or alcohols, favor the unimolecular S(_{N})1 pathway. These reactions are often solvolysis reactions where the solvent itself acts as the nucleophile.[1][5]

-

Hard vs. Soft Nucleophiles: HSAB theory provides a framework for predicting regioselectivity. The α-carbon, being benzylic, is considered a "softer" electrophilic center, while the γ-carbon is "harder."

-

Soft Nucleophiles (e.g., Thiolates (RS⁻), Iodide (I⁻), Cyanide (CN⁻)) tend to prefer attack at the softer α-position, favoring the direct substitution product.[6][7]

-

Hard Nucleophiles (e.g., Alkoxides (RO⁻), Hydroxide (OH⁻), Amines) have a greater tendency to attack the harder γ-position, leading to a higher proportion of the rearranged allylic product, especially under conditions that favor thermodynamic control.[6]

-

Solvent Polarity and Protic vs. Aprotic Nature

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents excel at stabilizing both the departing chloride anion and the carbocation intermediate through hydrogen bonding. This significantly lowers the activation energy for the S(_{N})1 pathway, making it the dominant mechanism.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can dissolve ionic nucleophiles but are poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, promoting the S(_{N})2 pathway.[2]

The following table summarizes the expected major pathway based on reaction conditions.

| Nucleophile | Solvent | Expected Major Pathway | Primary Product(s) |

| Strong (e.g., NaCN, NaSR) | Polar Aprotic (e.g., DMSO) | S({N})2 | α-Substitution (Direct) |

| Strong (e.g., NaOR) | Polar Aprotic (e.g., THF) | S({N})2 / S({N})2' | Mixture of α and γ |

| Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O/EtOH) | S({N})1 / S({N})1' | Mixture of α and γ |

| Bulky Nucleophile | Any | S({N})1 favored | Mixture of α and γ |

Phase-Transfer Catalysis: A Practical Approach for Enhanced Reactivity

For many S(_{N})2 reactions, especially in industrial settings, achieving homogeneity between an organic substrate like this compound and an inorganic salt nucleophile can be challenging. Phase-Transfer Catalysis (PTC) elegantly solves this problem.[8]

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336®), facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[9]

Key Advantages of PTC:

-

Milder Reaction Conditions: Avoids the need for harsh, anhydrous conditions and strong organic bases.[9]

-

Elimination of Hazardous Solvents: Reduces the need for polar aprotic solvents like DMSO or DMF, allowing the use of less toxic solvents like toluene or even solvent-free conditions.[8][9]

-

Increased Reaction Rates: The "naked" anion in the organic phase is a potent nucleophile, leading to faster reactions and higher yields.[10]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the reaction of this compound with various classes of nucleophiles. Safety Precaution: All reactions should be performed in a well-ventilated fume hood. This compound is a lachrymator and skin irritant. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

Reaction with an O-Nucleophile: Synthesis of Cinnamyl Ethyl Ether

This protocol illustrates an S({N})1-type reaction where the solvent also acts as the nucleophile, though the presence of a strong base (sodium ethoxide) can also promote an S({N})2 pathway.

-

Objective: Synthesize cinnamyl ethyl ether via reaction with ethoxide.

-

Materials:

-

This compound

-

Absolute ethanol, anhydrous

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous absolute ethanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all sodium has dissolved.[11]

-

Reaction: Cool the freshly prepared sodium ethoxide solution to 0 °C. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether dropwise over 30 minutes with stirring.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Reaction with an N-Nucleophile: Synthesis of N-Cinnamylaniline

This protocol, adapted from the synthesis of benzylaniline, demonstrates a classic S(_{N})2 reaction using an amine nucleophile.[12] An excess of the amine is used to act as both the nucleophile and a base to neutralize the HCl byproduct.

-

Objective: Synthesize N-cinnamylaniline.

-

Materials:

-

This compound

-

Aniline (freshly distilled)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, combine aniline (4.0 eq.), sodium bicarbonate (1.25 eq.), and water. Heat the mixture to 90-95 °C on a steam bath with vigorous stirring.

-

Addition: Slowly add this compound (1.0 eq.) dropwise over 1.5-2 hours, maintaining the temperature and vigorous agitation.

-

Reaction Completion: Continue heating and stirring for a total of 4 hours.

-

Workup: Cool the mixture and filter with suction. Separate the organic layer from the aqueous layer. Wash the organic layer with a saturated salt solution.

-

Purification: Dry the organic layer with anhydrous Na₂SO₄ and filter. Remove the excess aniline by distillation under reduced pressure. The product, N-cinnamylaniline, can then be distilled under high vacuum or purified by column chromatography.

-